7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
CAS No.: 7747-34-4
Cat. No.: VC1973811
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole - 7747-34-4](/images/structure/VC1973811.png)
Specification
CAS No. | 7747-34-4 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole |
Standard InChI | InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 |
Standard InChI Key | YWIJBUYJSIQULU-UHFFFAOYSA-N |
SMILES | CC12COCN1COC2 |
Canonical SMILES | CC12COCN1COC2 |
Introduction
Chemical Identification and Nomenclature
7A-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole represents a fascinating example of a bicyclic heterocyclic compound containing both nitrogen and oxygen atoms in its framework. This compound is registered in multiple chemical databases and is known by several systematic and alternative names that reflect its structural features and atomic arrangement.
Basic Identification Data
The compound is uniquely identified through various chemical identifiers that allow for its precise categorization and recognition within chemical databases and literature. These identifiers, presented in Table 1, provide essential reference points for researchers and manufacturers.
Table 1: Primary Chemical Identifiers
Parameter | Information |
---|---|
CAS Registry Number | 7747-34-4 |
Molecular Formula | C₆H₁₁NO₂ |
Molecular Weight | 129.16 g/mol |
InChI | InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 |
InChIKey | YWIJBUYJSIQULU-UHFFFAOYSA-N |
SMILES | CC12COCN1COC2 (or O1CN2COCC2(C)C1) |
This heterocyclic compound has been registered in chemical databases since 2005, with the most recent modification to its entry occurring in February 2025, indicating ongoing scientific interest in its properties and applications .
Nomenclature and Synonyms
The compound is recognized under several systematic and alternative names that reflect its structural features. These synonyms, listed in Table 2, demonstrate how the compound is referenced across different chemical contexts and literature sources.
Table 2: Synonyms and Alternative Names
The diversity of naming conventions reflects the compound's complex structure and its recognition across different chemical indexing systems and nomenclature traditions .
Structural Characteristics and Properties
The molecular architecture of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole features a distinctive bicyclic framework incorporating both nitrogen and oxygen atoms, creating a heterocyclic system with unique chemical properties.
Structural Features
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole possesses a bicyclic structure characterized by fused oxazole rings. The compound contains a nitrogen atom incorporated into the bicyclic framework, along with two ether linkages that form the dioxabicyclo system. A methyl group is attached at the 7a position, contributing to the compound's chemical behavior and reactivity .
This specific arrangement creates a rigid molecular structure that influences the compound's physical properties and potential interactions with biological systems. The bicyclic framework provides structural stability while the heteroatoms contribute to its potential for hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties
The compound exhibits several characteristic physical and chemical properties that define its behavior in various environments and applications. These properties, summarized in Table 3, provide essential insights for researchers and formulators working with this compound.
Table 3: Physical and Chemical Properties
The presence of the nitrogen atom in the structure suggests that the compound possesses basic properties and can participate in hydrogen bonding, which would affect its solubility characteristics and reactivity patterns. The methyl substituent at the 7a position likely influences the steric environment and reactivity of the bicyclic system .
The compound's availability from multiple suppliers suggests its utility in various research and development contexts, although some suppliers have discontinued their offerings .
Hazard Statement | Code | Description |
---|---|---|
H227 | Combustible liquid | |
H315 | Causes skin irritation | |
H317 | May cause an allergic skin reaction | |
H318 | Causes serious eye damage | |
H332 | Harmful if inhaled | |
H335 | May cause respiratory irritation | |
H402 | Harmful to aquatic life | |
H412 | Harmful to aquatic life with long lasting effects |
These hazard classifications indicate that the compound requires careful handling to prevent health and environmental risks .
Precautionary Measures
To mitigate the risks associated with handling 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, several precautionary measures are recommended, including:
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Use of appropriate personal protective equipment (PPE)
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Handling in well-ventilated areas or under fume hoods
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Avoiding contact with skin, eyes, and respiratory tract
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Preventing release into the environment
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Storage in tightly closed containers at recommended temperatures (2-8°C)
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Keeping away from heat sources, sparks, and open flames
These precautions align with standard laboratory safety practices for handling hazardous chemicals and should be incorporated into standard operating procedures when working with this compound .
Related Compounds and Derivatives
Understanding the relationship between 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs
The search results identify at least one closely related structural analog: (Tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (CAS: 6542-37-6). This compound shares the same bicyclic framework but features a hydroxymethyl group instead of a methyl group at the 7a position .
This hydroxymethyl derivative is known by several trade names, including:
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Oxaban E
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Zoldine ZT (with variations ZT 40, ZT 65, ZT 100)
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Bonding agent M 3
The presence of a hydroxyl group in this analog likely confers different reactivity patterns and physical properties compared to 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, potentially enabling different applications .
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